molecular formula C24H23FN2O3S B6563356 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide CAS No. 946335-35-9

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide

Cat. No.: B6563356
CAS No.: 946335-35-9
M. Wt: 438.5 g/mol
InChI Key: SVXAUJQSMMRXAQ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a complex organic compound with applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide typically involves multiple steps, including:

  • Formation of the tetrahydroquinoline ring: : This can be achieved through catalytic hydrogenation of quinoline derivatives.

  • Introduction of the fluorobenzenesulfonyl group: : A sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base.

  • Attachment of the benzamide moiety: : Amidation reaction involving the tetrahydroquinoline derivative and 3,5-dimethylbenzoic acid or its activated ester.

Industrial Production Methods

For industrial-scale production, optimization of these steps is crucial. Catalytic hydrogenation can be performed in high-pressure reactors, while sulfonylation and amidation require careful control of temperature, solvents, and reaction times to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The tetrahydroquinoline ring can be oxidized to quinoline derivatives.

  • Reduction: : Specific parts of the molecule may undergo reduction under suitable conditions.

  • Substitution: : The compound can participate in various substitution reactions, especially on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or other strong oxidizing agents.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophilic and electrophilic reagents under appropriate conditions.

Major Products

The primary products depend on the type of reaction. For example, oxidation yields quinoline derivatives, while substitution may introduce different functional groups into the benzamide ring.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide has various research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored as a potential therapeutic agent due to its unique structure.

  • Industry: : Utilized in materials science for developing novel compounds with specific properties.

Mechanism of Action

The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorobenzenesulfonyl and tetrahydroquinoline groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other sulfonylated tetrahydroquinolines and benzamides. The uniqueness of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide lies in its combined structural elements, which impart distinctive chemical and biological properties.

Similar Compounds

  • N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl-benzamide

  • N-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-acetamide

This detailed article gives you a comprehensive understanding of this compound and its various facets

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-16-12-17(2)14-19(13-16)24(28)26-21-7-10-23-18(15-21)4-3-11-27(23)31(29,30)22-8-5-20(25)6-9-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXAUJQSMMRXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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